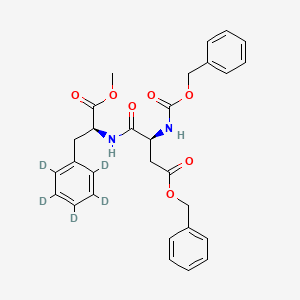

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5

Description

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 (CAS: Not explicitly provided; non-deuterated form: 5262-07-7 ) is a deuterated derivative of aspartame, a widely used artificial sweetener. This compound incorporates two protective groups:

- N-Benzyloxycarbonyl (Cbz): Protects the amine group during synthesis.

- O-Benzoyl: Protects hydroxyl or carboxyl groups, enhancing stability during chemical reactions.

The deuterium substitution (d5) replaces five hydrogen atoms with deuterium, making it a critical tool for analytical applications such as mass spectrometry and nuclear magnetic resonance (NMR) studies .

Molecular Formula: C29H25D5N2O7

Molecular Weight: 523.59 g/mol

Primary Use: Serves as a reference standard for quality control (QC) in drug development, ensuring traceability to pharmacopeial guidelines (e.g., USP, EP) .

Properties

IUPAC Name |

benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1/i2D,5D,6D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJGBERAZUMDJM-BQZIMWMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356011-62-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356011-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 typically involves the protection of the amino and carboxyl groups of Aspartame. The process includes the following steps:

Protection of the Amino Group: The amino group of Aspartame is protected using a benzyloxycarbonyl (Cbz) group.

Protection of the Carboxyl Group: The carboxyl group is protected using a benzoyl group.

Deuterium Labeling: Deuterium atoms are introduced into the compound to achieve the desired isotopic labeling.

Industrial Production Methods

Industrial production of N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 involves large-scale synthesis using similar protection and labeling techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove protective groups or modify the compound’s structure.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Research

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 has been investigated for its potential role as an anticancer agent. Studies indicate that derivatives of aspartame can inhibit the proliferation of cancer cells, particularly through the modulation of metabolic pathways involved in tumor growth. The compound's ability to affect cellular signaling pathways makes it a candidate for further exploration in cancer therapy .

Inhibition of Tumor Necrosis Factor (TNF)

Research has shown that compounds related to N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 can reduce levels of TNF-alpha, a cytokine involved in systemic inflammation and implicated in various diseases including cancer and autoimmune disorders. By modulating TNF levels, these compounds may provide therapeutic benefits in treating inflammatory diseases .

Metabolic Studies

The stable isotopic labeling of N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 with deuterium (d5) allows for its use in metabolic studies. This labeling facilitates the tracking of metabolic pathways in vivo, providing insights into how aspartame and its derivatives are processed in biological systems. Such studies are crucial for understanding the pharmacokinetics and dynamics of sweeteners and their effects on metabolism .

Drug Development

The compound serves as a valuable tool in drug development, particularly in designing new pharmaceuticals that mimic or modify the action of natural substances. Its structure allows researchers to explore modifications that could enhance efficacy or reduce side effects compared to traditional drugs .

Case Studies

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 involves its interaction with specific molecular targets and pathways. The compound is metabolized in the body to release Aspartame, which then exerts its effects by interacting with taste receptors. The deuterium labeling allows researchers to study the metabolic pathways and mechanisms in detail, providing valuable insights into the compound’s behavior in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 with structurally related compounds:

*Note: The deuterated form of N-Benzyloxycarbonyl-O-benzoyl Aspartame lacks a specific CAS in the evidence, but its non-deuterated analog is 5262-07-7 .

Key Research Findings

- Deuterium Impact: The d5 substitution in N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 improves isotopic tracing in metabolic studies, reducing background noise in mass spectrometry compared to non-deuterated analogs .

- Protective Groups : The Cbz and benzoyl groups enhance stability during synthesis but may reduce solubility in aqueous media compared to unprotected aspartame-d5 .

- Analytical Utility : Unlike Aspartame Acesulfame (used in food products), N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 is strictly analytical, aligning with its role in method validation .

- Cross-Compound Similarities : O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 shares functional groups (Cbz, deuterium) but differs in pharmacological activity due to its valganciclovir backbone .

Biological Activity

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 is a derivative of aspartame, an artificial sweetener known for its use in various food products. This compound has gained attention for its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores the biological activity of N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5, including its chemical properties, biological effects, and relevant research findings.

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C29H25D5N2O7 |

| Molecular Weight | 523.589 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 727.7 ± 60.0 °C at 760 mmHg |

| Flash Point | 393.9 ± 32.9 °C |

| LogP | 5.72 |

These properties indicate a relatively stable compound with significant lipophilicity, which may influence its biological interactions.

Research indicates that N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 may exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate amino acid metabolism, potentially influencing neurotransmitter synthesis.

- Antioxidant Properties : Some studies suggest that derivatives of aspartame can exhibit antioxidant activity, which may contribute to cellular protection against oxidative stress.

- Neuropharmacological Effects : Given aspartame's association with neurotransmitter modulation, N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 may have implications for neurological health and cognitive function.

Case Studies and Research Findings

- Neurotransmitter Modulation :

- Antioxidant Activity :

- Metabolic Impact :

Safety and Toxicology

While N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 is derived from aspartame, its safety profile requires careful evaluation:

- Toxicity Assessments : Preliminary studies indicate low acute toxicity; however, long-term effects remain under investigation.

- Regulatory Status : As a derivative of an established food additive, regulatory assessments are ongoing to determine its safety for consumption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.